
3,5-Diiodthyropropionsäure
Übersicht
Beschreibung
3,5-Diiodthyropropionsäure (DITPA) ist ein Schilddrüsenhormonanalogon, das hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht wurde. Es ist strukturell den Schilddrüsenhormonen ähnlich, weist aber unterschiedliche pharmakologische Eigenschaften auf. DITPA wurde auf seine Fähigkeit untersucht, die Herzfunktion zu modulieren und Stoffwechselstörungen zu verbessern, ohne die signifikanten Nebenwirkungen, die mit traditionellen Schilddrüsenhormontherapien verbunden sind .
Wissenschaftliche Forschungsanwendungen
Introduction to 3,5-Diiodothyropropionic Acid (DITPA)
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormones, specifically designed to mimic some of the beneficial metabolic effects of thyroid hormones while minimizing adverse effects. Its unique properties have led to various applications in clinical research, particularly in the context of cardiovascular health and metabolic disorders. This article explores the scientific research applications of DITPA, highlighting its potential benefits and documented case studies.
Applications in Cardiovascular Health
1. Treatment of Congestive Heart Failure
DITPA has been investigated for its potential to improve hemodynamic parameters in patients with congestive heart failure (CHF). A phase II clinical trial demonstrated that DITPA administration resulted in significant improvements in cardiac index and reductions in systemic vascular resistance. Specifically, cardiac index increased by 18%, and systemic vascular resistance decreased by 11% after treatment . However, despite these improvements, the study noted a lack of symptomatic benefit for patients, with side effects such as fatigue and gastrointestinal complaints being more prevalent in the DITPA group .
2. Mechanistic Insights
Research indicates that DITPA exerts its effects through mechanisms similar to those of natural thyroid hormones. In animal models, DITPA enhanced cardiac output without increasing heart rate, suggesting a potential role as an inotropic agent . Additionally, it has been shown to reduce serum cholesterol levels significantly, which is beneficial for cardiovascular health .
Table 1: Summary of Clinical Findings on DITPA in Heart Failure
Applications in Metabolic Disorders
1. Weight Loss and Metabolic Syndrome
DITPA has also been explored for its potential role in stimulating weight loss and managing metabolic syndrome. Research indicates that DITPA may lower triglyceride levels and promote weight loss without the adverse effects commonly associated with thyroid hormone therapies . The compound's ability to influence lipid metabolism positions it as a candidate for treating obesity-related conditions.
Table 2: Potential Benefits of DITPA in Metabolic Disorders
Application | Mechanism | Clinical Implications |
---|---|---|
Weight Loss | Enhances lipid metabolism | May aid in obesity management |
Lowering Triglycerides | Reduces triglyceride synthesis | Potential treatment for hyperlipidemia |
Treatment of Metabolic Syndrome | Addresses multiple metabolic risk factors | Could reduce cardiovascular disease risk |
Proangiogenic Properties
Recent studies have highlighted the proangiogenic effects of DITPA, which may have implications for tissue repair and regeneration. DITPA has been shown to stimulate angiogenesis through pathways involving integrin αvβ3 and MAPK signaling . This property could be beneficial in conditions where enhanced blood vessel formation is desired, such as ischemic heart disease.
Wirkmechanismus
Target of Action
The primary targets of 3,5-Diiodothyropropionic acid (DITPA) are the thyroid hormone receptors (TRs), specifically the TRα1 and TRβ1 isoforms . These receptors are part of a large superfamily of nuclear hormone receptors that include the steroid, retinoic, and vitamin D receptors . They play crucial roles in the differentiation, growth, and metabolism of virtually every cell in the body .
Mode of Action
DITPA binds to the thyroid hormone receptors (TRs) with a Ka of 2.40 and 4.06 M-1 for TRα1 and TRβ1, respectively . In the presence of T3, corepressor complexes are released from TRs, and liganded TRs associate with coactivator complexes, leading to increased local histone acetylation . This results in the regulation of transcription of target genes .
Biochemical Pathways
DITPA affects several biochemical pathways. It is involved in the transcriptional regulation of target genes, causing a rapid increase in RNA synthesis before new protein formation and mitochondrial oxidation . It also interacts with corepressors and coactivators, affecting the local chromatin structure near the thyroid hormone response elements (TREs) in the promoters of target genes .
Pharmacokinetics
It is known that ditpa is a thyroid hormone-related compound with low metabolic activity and relatively low affinity for nuclear trs . More research is needed to fully understand the ADME properties of DITPA and their impact on its bioavailability.
Result of Action
DITPA has several effects at the molecular and cellular level. It induces α-myosin heavy chain mRNA expression . It also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface . In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate .
Biochemische Analyse
Biochemical Properties
DITPA is known to interact with thyroid hormone receptors TRα and TRβ . It has a relatively low affinity for nuclear thyroid hormone receptors (TRs) . DITPA can increase the expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes .
Cellular Effects
DITPA has been found to have inotropic but not chronotropic effects on heart muscle . This means it can increase the force of heart contractions without significantly affecting the heart rate . DITPA also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface .
Molecular Mechanism
The molecular mechanism of DITPA involves its binding to thyroid hormone receptors TRα and TRβ . This binding can lead to increased mRNA expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes . The proangiogenesis action of DITPA is initiated at the cell surface and is integrin mediated .
Temporal Effects in Laboratory Settings
In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate . In a phase II trial, DITPA was associated with an increased cardiac index that peaked at 8 weeks .
Dosage Effects in Animal Models
The effects of DITPA vary with different dosages in animal models
Metabolic Pathways
As a thyroid hormone analog, DITPA is likely involved in similar metabolic pathways as thyroid hormones, which play a crucial role in energy metabolism .
Subcellular Localization
As a thyroid hormone analog, it may be localized in a similar manner as thyroid hormones, which are known to bind to nuclear receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,5-Diiodthyropropionsäure beinhaltet typischerweise die Iodierung von ThyropropionsäureDies kann durch elektrophile Substitutionsreaktionen unter Verwendung von Iod und einem Oxidationsmittel wie Wasserstoffperoxid oder Natriumiodat erreicht werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Verunreinigungen zu minimieren und die Effizienz des Iodierungsprozesses zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,5-Diiodthyropropionsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende iodierte Chinone zu bilden.
Reduktion: Reduktionsreaktionen können Iodatome entfernen und die Verbindung wieder in ihre nicht-iodierte Form umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können andere funktionelle Gruppen in den aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Wichtigste gebildete Produkte
Oxidation: Iodierte Chinone.
Reduktion: Nicht-iodierte Thyropropionsäure.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5,3’-Triiodthyronin (T3): Ein natürlich vorkommendes Schilddrüsenhormon mit höherer Stoffwechselaktivität.
Levothyroxin (T4): Ein weiteres natürliches Schilddrüsenhormon, das in der Hormonersatztherapie eingesetzt wird.
Thyromimetika: Synthetische Verbindungen, die die Wirkungen von Schilddrüsenhormonen nachahmen sollen, wie z. B. GC-1 und KB2115.
Einzigartigkeit von 3,5-Diiodthyropropionsäure
This compound ist einzigartig aufgrund ihrer geringeren Stoffwechselaktivität und reduzierten Affinität zu Schilddrüsenhormonrezeptoren im Vergleich zu T3 und T4. Dies macht sie zu einer potenziell sichereren Alternative für therapeutische Anwendungen, da sie Stoffwechselprozesse modulieren kann, ohne signifikante Nebenwirkungen zu verursachen. Zusätzlich unterscheidet sie sich von anderen Schilddrüsenhormonanalogen durch ihre Fähigkeit, die Herzfunktion zu verbessern, ohne die Herzfrequenz zu beeinflussen .
Biologische Aktivität
3,5-Diiodothyropropionic acid (DITPA) is a thyroid hormone analog that has garnered attention for its unique biological activities, particularly in cardiac function and metabolic regulation. This article provides a comprehensive overview of the biological activity of DITPA, including its effects on cardiac performance, metabolic parameters, and potential therapeutic applications.
Overview of DITPA
DITPA is an analog of triiodothyronine (T3) that exhibits selective binding to thyroid hormone receptors (TRs), particularly in cardiac and hepatic tissues. Unlike T3, DITPA has a lower metabolic activity, which allows it to exert beneficial effects on the heart without inducing significant tachycardia. This characteristic makes DITPA a candidate for treating conditions like congestive heart failure (CHF) and hypercholesterolemia.
DITPA has been shown to induce alpha-myosin heavy chain (MHC) gene expression in heart cells, promoting positive inotropic effects while minimizing increases in heart rate. In vitro studies indicate that DITPA has an effective concentration (EC50) of approximately for inducing alpha-MHC mRNA in cardiac cell cultures .
In animal models, DITPA administration resulted in significant increases in left ventricular dP/dt (a measure of contractility) without the tachycardia commonly associated with other thyroid hormones. Specifically, doses ranging from 150 to 1500 micrograms per 100 grams of body weight produced increases in cardiac performance comparable to those achieved with L-thyroxine at much lower doses .
Clinical Studies
A phase II clinical trial evaluated the effects of DITPA in patients with New York Heart Association class II to IV CHF. The study reported an 18% increase in cardiac index and an 11% decrease in systemic vascular resistance among those treated with DITPA compared to placebo . However, the trial also noted poor tolerability, with fatigue and gastrointestinal symptoms being more prevalent in the DITPA group.
Table 1: Summary of Cardiac Effects of DITPA
Parameter | Change (%) | Significance Level |
---|---|---|
Cardiac Index | +18% | p < 0.05 |
Systemic Vascular Resistance | -11% | p < 0.05 |
Serum Cholesterol | -20% | p < 0.005 |
Body Weight | -11 lbs | Not specified |
Metabolic Effects
DITPA has also been investigated for its metabolic effects, particularly regarding lipid profiles and weight management. In clinical studies, DITPA treatment led to significant reductions in total serum cholesterol and low-density lipoprotein (LDL) cholesterol levels . Additionally, patients experienced weight loss averaging lbs over a 24-week period .
Mechanisms Underlying Metabolic Changes
The metabolic effects of DITPA are believed to stem from its thyromimetic properties, which include suppression of thyroid-stimulating hormone (TSH) levels without causing overt symptoms of hypothyroidism or thyrotoxicosis . This suppression indicates a potential for DITPA to modulate thyroid hormone signaling effectively.
Case Studies
Several pilot studies have highlighted the potential utility of DITPA in managing CHF and hypercholesterolemia:
- Safety Study : Initial safety assessments indicated that DITPA could be administered without severe adverse effects in healthy volunteers .
- CHF Pilot Study : A randomized double-blind comparison demonstrated improvements in diastolic function and reductions in serum triglycerides among CHF patients treated with DITPA .
- Hypercholesterolemia Study : Ongoing studies are exploring the efficacy of DITPA as a lipid-modifying agent, with preliminary results suggesting favorable outcomes on lipid profiles .
Eigenschaften
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYMNWUJVKVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040939 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-10-7 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-diiodothyropropionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.